3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid
Description
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid is a bicyclic organic compound featuring a cyclopentane core substituted with a carboxylic acid group at position 1 and a carbamoyl-linked 6-ethoxybenzothiazole moiety at position 2. The benzothiazole ring, a heterocyclic system with sulfur and nitrogen atoms, is modified with an ethoxy group at position 6, which may enhance lipophilicity and influence binding interactions in biological systems.
Properties
IUPAC Name |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-22-11-5-6-12-13(8-11)23-16(17-12)18-14(19)9-3-4-10(7-9)15(20)21/h5-6,8-10H,2-4,7H2,1H3,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZWDYLMLSQZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole ring, followed by the introduction of the ethoxy group. The cyclopentane carboxylic acid moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The benzothiazole ring and ethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The ethoxy group and cyclopentane carboxylic acid moiety may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects: The 6-ethoxy group on benzothiazole (target) vs. Carbamoyl vs. Thioether Linkages: The carbamoyl group in the target compound may enable hydrogen bonding with biological targets, whereas the thioether in ’s analog could enhance lipophilicity . Aromatic vs. Heteroaromatic Systems: Pyridine-based analogs () exhibit larger molecular frameworks, possibly favoring interactions with extended binding pockets .
Biological Activity
The compound 3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a cyclopentane ring, a benzothiazole moiety, and a carbamoyl group. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O4S |
| Molecular Weight | 306.38 g/mol |
| SMILES | CCOc(cc1)cc2c1nc(NC(CCCCC(O)=O)=O)s2 |
| IUPAC Name | 5-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]pentanoic acid |
Anticancer Activity
Research indicates that compounds containing the benzothiazole structure exhibit promising anticancer activities. For instance, a study highlighted the efficacy of benzothiazole derivatives in inducing apoptosis in cancer cell lines such as U937 and MCF-7 through the activation of procaspase-3 to caspase-3 .
Mechanism of Action:
The compound's anticancer mechanism appears to involve:
- Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death.
- Selectivity: Certain derivatives show selectivity towards cancer cells over normal cells, minimizing off-target effects .
Structure-Activity Relationships (SAR)
The SAR studies have shown that modifications to the benzothiazole ring significantly influence anticancer activity. The introduction of electron-donating or withdrawing groups alters the compound's interaction with biological targets. For example:
- Electron Density Adjustments: Reducing electron density on nitrogen atoms in the carbamoyl group enhances anticancer potency .
Case Studies
A notable case study involved the evaluation of various benzothiazole derivatives against multiple cancer cell lines. The study revealed that compounds structurally similar to This compound exhibited IC50 values in the low micromolar range against MCF-7 and A549 cells, indicating significant cytotoxicity.
Table 2: IC50 Values from Case Studies
| Compound | IC50 (μM) MCF-7 | IC50 (μM) A549 |
|---|---|---|
| 3-(6-Ethoxy-benzothiazole derivative) | 15 ± 3 | 20 ± 5 |
| Benzothiazole analog X | 10 ± 2 | 18 ± 4 |
| Standard Chemotherapeutic Agent Y | 5 ± 1 | 12 ± 3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
